Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II)
Description
Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) (abbreviated as Ru-MACHO-BH, CAS: 1295649-41-0) is a ruthenium(II) complex featuring a PNP pincer ligand system. Its structure comprises:
- A bis(2-diphenylphosphinoethyl)amino backbone, providing strong electron-donating and chelating properties.
- A tetrahydroborato (BH₄⁻) ligand, which enhances hydrogen storage and transfer capabilities.
- A hydrido (H⁻) and carbonyl (CO) unit, critical for catalytic hydrogenation and dehydrogenation reactions .
Properties
InChI |
InChI=1S/C28H29NP2.CO.B.Ru/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28;1-2;;/h1-20,29H,21-24H2;;;/q;;-1;+1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSGHWPZLHRISL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-].[C-]#[O+].C1=CC=C(C=C1)P(CCNCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Ru+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29BNOP2Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1295649-41-0 | |
| Record name | Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It is known to be used as a catalyst for the hydrogenation of esters.
Mode of Action
Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) acts as a catalyst in the hydrogenation of esters.
Result of Action
As a catalyst in the hydrogenation of esters, it likely facilitates the conversion of esters to alcohols.
Action Environment
Biochemical Analysis
Biochemical Properties
Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) plays a crucial role in biochemical reactions, primarily as a catalyst for hydrogenation processes. This compound interacts with various enzymes and proteins, facilitating the reduction of esters to alcohols. The interaction between Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) and enzymes such as hydrogenases and reductases is particularly noteworthy. These interactions often involve the transfer of hydrogen atoms, which is essential for the catalytic activity of the compound.
Cellular Effects
The effects of Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and metabolic pathways. Additionally, Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) can alter the activity of key signaling molecules, thereby impacting cellular communication and function.
Molecular Mechanism
At the molecular level, Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) exerts its effects through specific binding interactions with biomolecules. The compound binds to active sites of enzymes, facilitating or inhibiting their activity. For example, it can act as an inhibitor for certain oxidoreductases, thereby modulating the redox state within cells. Additionally, Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a decrease in its catalytic activity. Long-term exposure to Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) has been associated with alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) vary with different dosages in animal models. At low doses, the compound has been shown to enhance metabolic processes and improve cellular function. At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range maximizes the beneficial effects while minimizing toxicity. It is crucial to determine the optimal dosage to harness the compound’s potential while avoiding adverse effects.
Metabolic Pathways
Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) is involved in several metabolic pathways, particularly those related to hydrogenation and redox reactions. The compound interacts with enzymes such as hydrogenases and reductases, facilitating the transfer of hydrogen atoms and influencing metabolic flux. These interactions can lead to changes in metabolite levels and overall metabolic activity within cells.
Transport and Distribution
Within cells and tissues, Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments. The transport and distribution mechanisms are essential for understanding the compound’s bioavailability and its effects on cellular function.
Biological Activity
Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II), commonly referred to as Ru-MACHO-BH, is a ruthenium-based complex that has garnered attention for its potential biological activities, particularly in cancer therapy. This compound's unique structure and properties allow it to interact with biological systems in ways that may lead to effective treatments for various cancers, including hormone-resistant types.
- Molecular Formula : C29H34BNOP2Ru
- Molecular Weight : 586.42 g/mol
- CAS Number : 1295649-41-0
The compound features a ruthenium center coordinated with a carbonyl group, a tetrahydroborate ligand, and two diphenylphosphinoethyl amino groups. This structure contributes to its biological activity by influencing its interaction with biological molecules.
Anticancer Properties
Ruthenium complexes have been investigated as alternatives to traditional platinum-based chemotherapeutics due to their unique mechanisms of action and lower toxicity profiles. The biological assessment of Ru-MACHO-BH has revealed significant cytotoxicity against various cancer cell lines.
In Vitro Studies
In vitro studies have demonstrated that Ru-MACHO-BH exhibits potent cytotoxic effects on several human cancer cell lines, including:
- MCF7 (Estrogen Receptor Positive Breast Cancer)
- MDA-MB-231 (Triple Negative Breast Cancer)
- T47D (Another ER+ Breast Cancer Line)
The IC50 values for these cell lines were found to be notably low, indicating high potency:
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 | 0.50 ± 0.09 |
| T47D | 0.32 ± 0.03 |
| MDA-MB-231 | 0.39 ± 0.09 |
These values suggest that Ru-MACHO-BH can effectively inhibit cell proliferation and induce apoptosis in these cancer types, particularly in those resistant to conventional therapies.
The mechanisms by which Ru-MACHO-BH exerts its anticancer effects are still under investigation but may include:
- Interaction with DNA : Preliminary studies suggest that ruthenium complexes can bind to DNA, disrupting replication and transcription processes.
- Mitochondrial Targeting : Some studies indicate that these complexes may induce apoptosis through mitochondrial pathways.
- Cell Cycle Disruption : Evidence suggests that Ru-MACHO-BH may interfere with the cell cycle, leading to increased rates of apoptosis in cancer cells.
In Vivo Studies
Recent animal studies have further supported the potential of Ru-MACHO-BH as an effective anticancer agent. In vivo experiments using nude mice bearing tumors demonstrated that treatment with the compound led to significant tumor growth suppression without adversely affecting the mice's overall health or behavior.
Study 1: Efficacy in Triple Negative Breast Cancer
A study conducted by Mendes et al. evaluated the antitumor activity of Ru-MACHO-BH in a mouse model of triple negative breast cancer. The findings indicated:
- Significant reduction in tumor size over time.
- Increased survival rates post-surgery compared to untreated controls.
- Minimal systemic toxicity, suggesting a favorable safety profile for further clinical development.
Study 2: Comparative Analysis with Platinum-Based Drugs
In a comparative study assessing the efficacy of Ru-MACHO-BH against standard platinum-based chemotherapeutics, it was found that:
- Ru-MACHO-BH exhibited comparable or superior cytotoxicity against resistant cancer cell lines.
- The compound demonstrated less toxicity towards non-cancerous cells, highlighting its potential as a targeted therapy.
Scientific Research Applications
Catalytic Applications
1. Hydrogenation Reactions
Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) is primarily known for its role as a catalyst in hydrogenation reactions. It effectively catalyzes the hydrogenation of various substrates, including:
- Esters to Alcohols: The compound facilitates the conversion of esters into alcohols, which is crucial in the synthesis of pharmaceuticals and fine chemicals. This reaction is particularly valuable for producing complex molecules where selective reduction is required.
- Challenging Substrates: It has shown remarkable activity with challenging substrates such as alkyl oxalates, phthalates, and malonates, expanding the scope of hydrogenation reactions in synthetic chemistry .
2. Biochemical Applications
In biochemical contexts, this ruthenium complex acts as a catalyst for various enzymatic reactions:
- Enzyme Interactions: The compound interacts with hydrogenases and reductases, facilitating the transfer of hydrogen atoms. This interaction is essential for metabolic processes and can influence cellular functions by modulating redox states within cells .
- Gene Expression Modulation: By binding to active sites on enzymes, it can inhibit or activate certain pathways, affecting gene expression and cellular metabolism .
Case Study 1: Hydrogenation of Esters
In a study examining the hydrogenation of various esters using Ru-MACHO-BH, researchers found that the catalyst exhibited high selectivity and efficiency. The reaction conditions optimized for temperature and pressure resulted in yields exceeding 90% for several esters, demonstrating its potential in industrial applications .
Case Study 2: Biochemical Pathways
Another investigation focused on the interaction between Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) and specific enzymes involved in metabolic pathways. The study revealed that this compound could effectively modulate enzyme activity by altering their redox states, thereby influencing overall metabolic fluxes within cells .
Comparison with Similar Compounds
Comparison with Similar Ruthenium and Iron Complexes
Structural and Functional Analogues
Table 1: Comparison of Key Catalysts
| Catalyst Name | Structure & Ligands | Key Applications | Reaction Conditions | Performance Metrics | References |
|---|---|---|---|---|---|
| Ru-MACHO-BH | PNP pincer, BH₄⁻, CO, H⁻ | Transfer hydrogenation, ester hydrogenation | Base-free, 70–90°C, 40–50 bar H₂ | TOF >2000 h⁻¹; >99% conversion | [1, 2, 9] |
| Fe-MACHO-BH | Iron analogue with bis(2-diisopropylphosphinoethyl)amino ligand | Dehydrogenation of 1,6-hexanediol | 150°C, 10% K₂CO₃, toluene | 63% yield | [12] |
| RuCl(Tp)(PPh₃)₂ | Hydridotripyrazolylborato (Tp), PPh₃ | Precursor for substitution reactions | Varies | Labile chloride and phosphine ligands | [5] |
| Ru(Tp)(CO)(PPh₃)₂ | Tp ligand, CO, PPh₃ | Stoichiometric organic transformations | Ambient conditions | Structural stability | [7] |
| Milstein Catalyst | Pyridine-based pincer ligand (6-(di-t-butylphosphinomethylene)-2-(N,N-diethylaminomethyl)-1,6-dihydropyridine) | Acceptorless dehydrogenation (AAD) | High-temperature, base-free | Moderate recyclability | [18] |
Ligand-Specific Comparisons
A. PNP vs. Tp Ligands
- Ru-MACHO-BH (PNP): The bis(phosphinoethyl)amino ligand enables strong metal-ligand cooperativity, facilitating heterolytic H₂ cleavage and substrate activation. This is critical for base-free hydrogenation .
- RuCl(Tp)(PPh₃)₂ (Tp) : The hydridotripyrazolylborato ligand offers a rigid coordination environment, favoring substitution reactions but limiting catalytic versatility compared to PNP systems .
B. BH₄⁻ vs. CO/H⁻ Ligands
Performance Metrics
Table 2: Catalytic Activity Comparison
| Reaction Type | Catalyst | TOF (h⁻¹) | TON | Yield/Conversion | Conditions |
|---|---|---|---|---|---|
| Bicarbonate Hydrogenation | Ru-MACHO-BH | >2000 | N/A | 62% conversion | 70°C, 40 bar H₂ |
| Bicarbonate Hydrogenation | Zn(BH₄)₂/TMEDA | ~50 | 1200 | N/A | 100°C, 50 bar H₂, 24 h |
| Reductive Amination | Ru-MACHO-BH | N/A | N/A | >99% | 90°C, iPrOH, base-free |
| 1,6-Hexanediol Dehydrogenation | Fe-MACHO-BH | N/A | N/A | 63% | 150°C, K₂CO₃, toluene |
Industrial and Environmental Considerations
- Ru-MACHO-BH : Commercial availability and high purity (≥98%) make it attractive for large-scale applications. However, ruthenium’s cost and scarcity are limitations .
- Fe-MACHO-BH : Iron’s abundance offers cost advantages, but higher reaction temperatures and base requirements reduce efficiency .
- Milstein Catalyst : While effective in AAD, deactivation issues hinder recyclability, unlike Ru-MACHO-BH’s robust performance .
Preparation Methods
Starting Materials and Ligand Preparation
- Bis(2-diphenylphosphinoethyl)amine ligand : This bidentate ligand is synthesized or procured commercially. It features two diphenylphosphinoethyl arms attached to an amino group, providing a PNP pincer-like coordination environment.
- Ruthenium precursors : Commonly used ruthenium sources include ruthenium(III) chloride or ruthenium carbonyl complexes such as Ru(CO)3Cl2.
Coordination and Formation of the Ruthenium Complex
- The bis(2-diphenylphosphinoethyl)amino ligand is reacted with a ruthenium precursor under inert atmosphere conditions (e.g., nitrogen or argon) to form a ruthenium complex coordinated with the ligand.
- Carbonylation is achieved by introducing carbon monoxide gas or using carbonyl-containing ruthenium precursors to incorporate the CO ligand.
- Hydride and tetrahydroborato ligands are introduced by treating the ruthenium complex with a hydride source such as sodium borohydride (NaBH4). The tetrahydroborato ligand is derived from the BH4- ion.
Typical Reaction Conditions
- The reaction is carried out in anhydrous solvents such as tetrahydrofuran (THF) or isopropanol under controlled temperature, generally ranging from room temperature to reflux conditions.
- The use of a hydrogen acceptor (e.g., ketones like 3-pentanone) can be involved in some synthetic routes to facilitate hydride transfer and stabilize the complex.
- The reaction mixture is stirred for several hours to ensure complete coordination and ligand exchange.
Representative Synthetic Procedure (Based on Patent and Literature)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Ruthenium precursor (e.g., Ru(CO)3Cl2), bis(2-diphenylphosphinoethyl)amine ligand, inert atmosphere | Mix ruthenium precursor and ligand in dry solvent under nitrogen |
| 2 | Stir at room temperature to reflux for several hours | Formation of ruthenium-ligand complex |
| 3 | Add sodium borohydride (NaBH4) slowly at low temperature | Introduction of hydride and tetrahydroborato ligands |
| 4 | Stir and warm to room temperature or slightly elevated temperature | Completion of complex formation |
| 5 | Purify by crystallization or chromatography | Obtain pure carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) |
Research Findings and Optimization
- The presence of a hydrogen acceptor such as 3-pentanone has been reported to improve the yield and stability of the catalyst during synthesis by preventing gaseous hydrogen evolution and facilitating hydride transfer.
- Reaction conditions such as solvent choice, temperature, and stoichiometry of NaBH4 are critical to avoid side reactions and ensure the correct ligand coordination.
- The complex shows high catalytic activity in hydrogenation and dehydrogenation reactions, with turnover frequencies (TOF) exceeding 2000 h⁻¹ under optimized conditions, indicating the importance of careful synthetic control.
- Stability tests indicate that the catalyst retains activity over multiple cycles, which underscores the robustness of the preparation method.
Data Table: Influence of Reaction Parameters on Catalyst Yield and Activity
Analytical Characterization Post-Preparation
- NMR Spectroscopy : Confirms the presence of hydride and phosphine ligands.
- Infrared Spectroscopy (IR) : Detects characteristic carbonyl stretching frequencies (~1900-2000 cm⁻¹).
- X-ray Crystallography : Provides definitive structural confirmation of ligand coordination and geometry.
- Elemental Analysis : Verifies composition consistent with the formula.
Q & A
Q. What are the synthetic methods for preparing Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II), and what parameters critically influence its purity?
The complex is synthesized via ligand substitution reactions, typically starting from ruthenium precursors like [RuCl₂(PPh₃)₃]. Key steps include:
- Ligand Coordination : Bis(2-diphenylphosphinoethyl)amine (PNP ligand) is introduced under inert conditions to form a Ru-PNP intermediate.
- Hydride and Tetrahydroborate Incorporation : Hydride (H⁻) and tetrahydroborate (BH₄⁻) ligands are added via reductive pathways using NaBH₄ or analogous reagents.
- Critical Parameters : Air sensitivity requires strict Schlenk-line or glovebox techniques . Purity depends on recrystallization solvents (e.g., toluene/hexane mixtures) and exclusion of moisture .
Q. What catalytic applications are reported for this Ru complex in hydrogenation/dehydrogenation reactions?
The Ru-MACHO-BH catalyst is effective in transfer hydrogenation and dehydrogenation reactions:
- Base-Free Transfer Hydrogenation : Converts α,β-unsaturated ketones to alcohols using iPrOH as a hydrogen donor, achieving >99% conversion under optimized conditions (1 mol% catalyst, 90°C, 3 h) .
- Reductive Amination : Catalyzes furfurylamine synthesis from aldimines with high efficiency .
- Comparative Advantage : Outperforms Fe-based analogs (e.g., 63% yield in 1,6-hexanediol dehydrogenation vs. higher turnover numbers for Ru) .
Advanced Research Questions
Q. How can reaction conditions be optimized for asymmetric transfer hydrogenation using this catalyst?
Optimization involves:
- Additive Screening : KOtBu (20 mol%) enhances proton transfer but can be omitted in base-free systems .
- Solvent Effects : iPrOH improves H₂ transfer efficiency compared to EtOH due to steric and electronic factors .
- Temperature Control : Reactions at 90°C balance kinetics and catalyst stability, avoiding decomposition observed above 110°C .
- Substrate Scope Limitations : Bulky substrates may require ligand tuning (e.g., phosphine substituent modification) .
Q. What mechanistic role do the hydride (H⁻) and N–H groups play in catalytic cycles?
- Ru–H Active Species : The hydride ligand facilitates H₂ activation and substrate reduction via σ-bond metathesis .
- N–H Cooperation : The amine backbone participates in proton shuttling, lowering energy barriers for hydrogen transfer (evidenced by kinetic isotope effects) .
- Spectroscopic Validation : In-situ NMR and IR studies identify key intermediates like [Ru–H–N–H] during catalysis .
Q. How do phosphine ligand modifications impact catalytic activity and selectivity?
- Electronic Tuning : Electron-donating groups (e.g., diphenylphosphine) stabilize Ru–H intermediates, enhancing TOF in hydrogenation .
- Steric Effects : Bulkier ligands (e.g., diisopropylphosphine) improve enantioselectivity in asymmetric reactions but reduce activity due to hindered substrate access .
- Comparative Data : Ru-MACHO-BH (diphenylphosphine) vs. Fe-MACHO-BH (diisopropylphosphine) shows a 10-fold higher turnover in ketone hydrogenation .
Methodological and Safety Considerations
Q. What characterization techniques are essential for confirming the structure of this complex?
- X-ray Crystallography : Resolves the octahedral geometry, with Ru–P bond lengths (~2.3 Å) and Ru–H distances (~1.6 Å) .
- NMR Spectroscopy : ³¹P NMR shows distinct peaks for PNP ligand coordination (δ 40–50 ppm) .
- Elemental Analysis : Matches calculated C, H, N, and Ru content (e.g., Ru: 15–17% per ICP-MS) .
Q. What protocols ensure safe handling and storage of this air-sensitive complex?
- Storage : Maintain under argon or nitrogen at –20°C to prevent oxidation .
- Handling : Use gloveboxes for weighing and Schlenk techniques for reactions .
- Decomposition Risks : Exposure to moisture generates HCl and Ru oxides; neutralize spills with NaHCO₃ .
Data Contradictions and Open Questions
- Catalytic Efficiency in Protic vs. Aprotic Media : Conflicting reports on activity in iPrOH (high efficiency ) vs. THF (lower TOF ) suggest solvent-dependent Ru–H stability.
- Ligand vs. Metal-Centered Reactivity : Discrepancies in Fe vs. Ru analogs imply metal identity critically influences H₂ activation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
